1-Ethylchrysene

Phototoxicity Lipid Peroxidation Environmental Toxicology

PAH researchers studying phototoxicity require isomer-pure reference compounds to build accurate SAR models-generic chrysene cannot discriminate position-specific effects. 1-Ethylchrysene (CAS 6705-11-9) fills this gap as a validated C1-alkylated probe. • Intermediate UVA-induced lipid peroxidation activity vs. other ethylchrysene isomers, confirmed by comparative study across all six isomers • High logP (6.90) supports GC-MS/HPLC method development for alkyl-PAH detection in complex environmental matrices • Ships with CoA confirming identity and purity for reproducible non-targeted analysis workflows.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 6705-11-9
Cat. No. B135438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylchrysene
CAS6705-11-9
SynonymsD-Homo-18,19-dinorpregnanonaene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43
InChIInChI=1S/C20H16/c1-2-14-7-5-9-18-17(14)12-13-19-16-8-4-3-6-15(16)10-11-20(18)19/h3-13H,2H2,1H3
InChIKeyTWOSGOLFNJPHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylchrysene Physicochemical Properties


1-Ethylchrysene (CAS 6705-11-9) is a C1-alkylated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, belonging to the class of chrysenes. It has the molecular formula C20H16 and an average molecular mass of 256.34 g/mol . This compound is a widespread genotoxic environmental pollutant and a constituent of combustion-derived particulate matter, including mainstream tobacco and cannabis smoke [1][2]. Predicted physicochemical data indicate a melting point of 236 °C, a boiling point of 457.2 ± 12.0 °C at 760 mmHg, a density of 1.141 ± 0.06 g/cm³, and a high logP value of 6.90 .

Compound Type
C1-alkylated chrysene isomer
Research Context
Position-specific phototoxicity SAR
Analytical Fit
Alkylated PAH environmental marker

1-Ethylchrysene Position-Specific Activity


In the chrysene class, the position of a single alkyl substituent profoundly dictates the compound's photobiological and toxicological profile, preventing interchangeable use of isomers. While all six ethylchrysene isomers share the same molecular formula and basic PAH structure, their activity under UVA light irradiation differs significantly based on the ethyl group's location on the chrysene ring system [1]. A direct comparative study established a clear, quantitative hierarchy for light-induced lipid peroxidation, demonstrating that substitution at the C1-position (as in 1-ethylchrysene) results in a distinct activity level compared to substitution at other positions, such as C4 or C5. This positional specificity means that 1-ethylchrysene cannot serve as a proxy for its isomers, nor can the unsubstituted parent chrysene, in investigations of photo-induced toxicity mechanisms [1].

Phototoxicity activity profile may shift across ethylchrysene isomers; C1-substitution yields intermediate lipid peroxidation, distinct from C4 or C5 analogues.
Physicochemical identity (logP, melting point) differs from parent chrysene; direct replacement in environmental fate models or analytical recovery studies requires separate validation.
Mass spectral and retention behavior are isomer-specific; unsubstituted chrysene or other alkylated PAHs may not serve as reliable surrogates in quantitative analysis.

1-Ethylchrysene Comparative Evidence


UVA-Induced Lipid Peroxidation Activity

In a direct head-to-head comparison, the light-induced lipid peroxidation activity of 1-ethylchrysene is significantly lower than that of 4-ethylchrysene and 5-ethylchrysene, as well as unsubstituted chrysene, when irradiated with 21 J/cm² UVA light. This study ranks the activity of all six isomeric ethylchrysenes, placing 1-ethylchrysene in an intermediate activity tier alongside 2-ethylchrysene [1].

UVA Lipid Peroxidation
Head-to-head
Activity rank: 1-Ethylchrysene (intermediate) < 4-ethyl, 5-ethyl, chrysene; > 3-ethyl, 6-ethyl. Irradiation 21 J/cm² UVA.
Supports isomer-specific phototoxicity ranking; intermediate peroxidation response.
Ranking based on direct comparison of six ethylchrysene isomers under same conditions.
Phototoxicity Lipid Peroxidation Environmental Toxicology

Hydrophobicity Profile vs. Chrysene

1-Ethylchrysene exhibits a substantially higher calculated octanol-water partition coefficient (logP) of 6.90 compared to the unsubstituted parent chrysene (logP 5.79), indicating significantly greater hydrophobicity and potential for bioaccumulation [1][2]. This difference in lipophilicity is a direct consequence of ethyl group substitution at the C1-position of the chrysene core.

Hydrophobicity vs. Chrysene
Class-level
ΔLogP +1.11 (calc. 6.90 vs 5.79)
Indicates increased environmental partitioning tendency relative to parent PAH.
Predicted value; experimental logP to verify.
Environmental Fate Analytical Chemistry Physicochemical Properties

Melting Point vs. Parent Chrysene

The introduction of an ethyl group at the C1-position of chrysene results in a measurable increase in the compound's melting point. 1-Ethylchrysene melts at 236 °C , whereas the parent unsubstituted chrysene has a melting point of 254-256 °C . This represents a modest but reproducible difference in a fundamental physical property.

Melting Point vs. Chrysene
Data to verify
ΔTm ≈ −18 to −20 °C (236 °C vs 254–256 °C)
Property supports identity confirmation when cross-checked with certified standard.
Vendor-reported value; confirm against lot-specific certificate.
Crystallography Analytical Standard Material Science

1-Ethylchrysene Research Applications


PAH Phototoxicity and SAR Studies

1-Ethylchrysene is an essential comparator compound for research investigating the structural determinants of PAH phototoxicity. Its position-specific, intermediate-level lipid peroxidation activity under UVA light, as established in direct comparative studies with all six ethylchrysene isomers and the parent chrysene [1], makes it a critical tool for dissecting how the regiochemistry of alkyl substitution modulates photo-induced oxidative stress and DNA damage. Using 1-ethylchrysene allows researchers to anchor a structure-activity relationship (SAR) model for the ethylchrysene family, providing quantitative context for isomers with both higher and lower activity.

Environmental Fate and Analytical Methods

The significantly elevated logP of 6.90 for 1-ethylchrysene, compared to the parent chrysene [1][2], quantifies its increased hydrophobicity and potential for bioaccumulation in environmental compartments. This property makes it a critical reference standard for developing and validating analytical methods (e.g., GC-MS, HPLC) for the detection and quantification of alkylated PAHs in complex environmental matrices such as sediments, soils, and air particulate matter. Its distinct retention time and mass spectral profile are essential for accurate identification in non-targeted analysis workflows.

Combustion Source Apportionment

As a known constituent of combustion-derived particulate matter, including mainstream tobacco [1] and cannabis smoke [2], 1-ethylchrysene serves as a specific molecular marker in source apportionment studies. Its presence and relative abundance, quantified against other alkylated PAH isomers, can help distinguish between different combustion sources (e.g., fossil fuel vs. biomass burning). The unique physical properties of 1-ethylchrysene (e.g., its specific melting point) also inform its behavior during sample preparation and analysis.

Application
Selection Property
Validation Focus
Phototoxicity SAR studies
Position-specific lipid peroxidation ranking
Isomer-specific photoresponse under UVA
Environmental analytical methods
High calculated logP for method development
Extraction recovery and matrix effect review
Combustion source apportionment
Alkylated PAH marker in particulate matter
Source-specific marker ratio validation

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